1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
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Overview
Description
1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex heterocyclic compound It features a benzothiazole ring fused with a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is further substituted with a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring through the reaction of 2-mercaptoaniline with acid chlorides . Subsequent steps involve the construction of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process . Additionally, the use of automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with a benzothiazole ring.
2-Amino-1,3,4-oxadiazole: Contains a similar heterocyclic structure.
Imidazole Derivatives: Share structural similarities and biological activities.
Properties
Molecular Formula |
C22H18N6OS2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[[10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H18N6OS2/c1-13-14(2)27(10-15-6-5-9-29-15)20-19(13)21-25-18(26-28(21)12-23-20)11-30-22-24-16-7-3-4-8-17(16)31-22/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
ZDYTUHYGOPAUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)CC6=CC=CO6)C |
Origin of Product |
United States |
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